

# SR1555 Hydrochloride: A Technical Guide for Autoimmune Disease Research

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## Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159

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This technical guide provides an in-depth overview of **SR1555 hydrochloride**, a selective inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor gamma-t (ROR $\gamma$ t). It is designed to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for autoimmune diseases. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its application in preclinical research.

## Introduction: Targeting ROR $\gamma$ t in Autoimmunity

Autoimmune diseases arise from a dysregulated immune response where the body mistakenly attacks its own tissues.<sup>[1][2][3]</sup> A key player in the pathology of many of these diseases is the T helper 17 (Th17) cell, a subset of CD4<sup>+</sup> T cells.<sup>[4][5]</sup> Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).<sup>[6][7]</sup> The differentiation and function of these cells are critically dependent on the transcription factor ROR $\gamma$ t.<sup>[6][8][9][10]</sup>

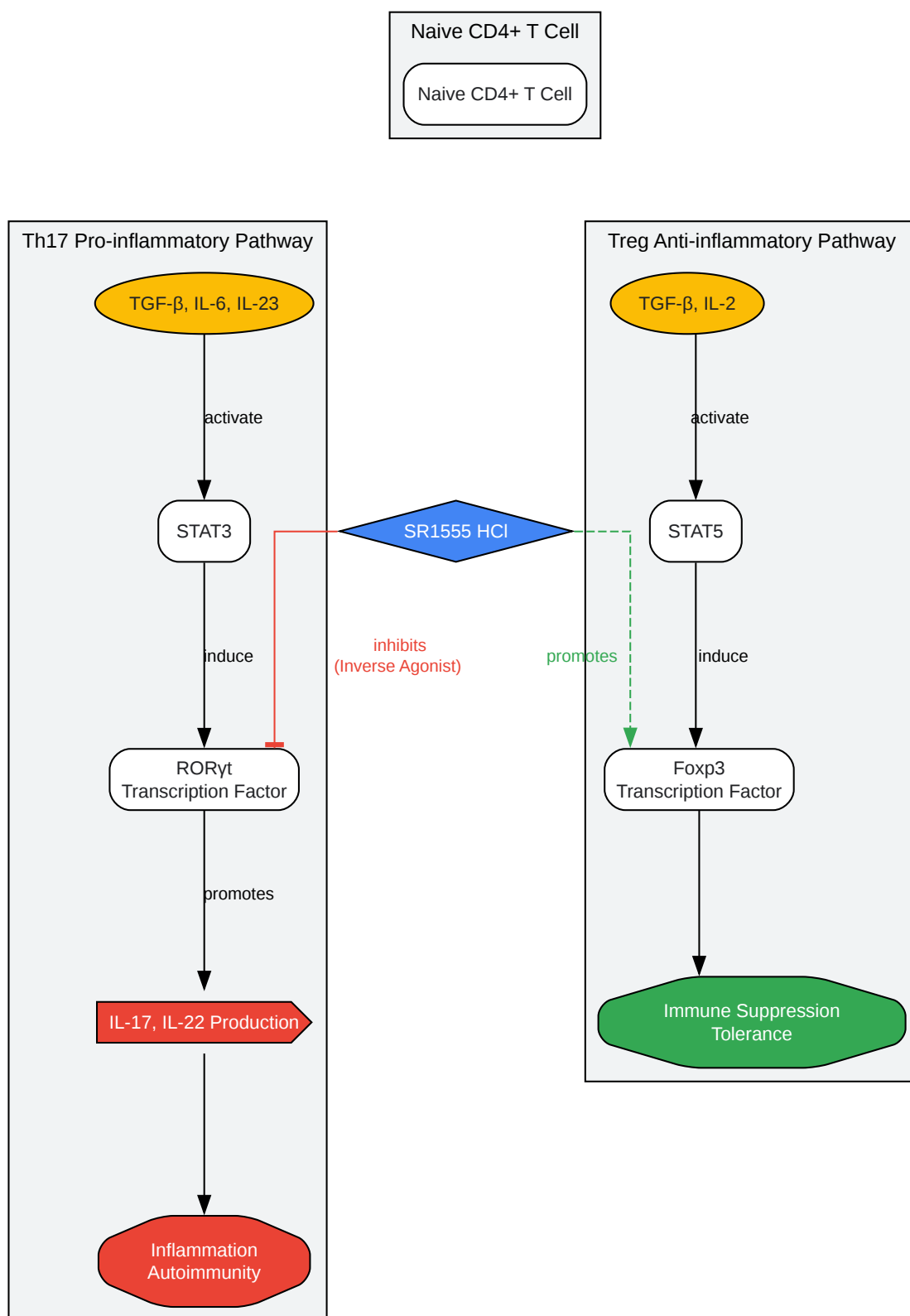
ROR $\gamma$ t is considered a master regulator of Th17 cell development and is a promising therapeutic target for a range of autoimmune conditions, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).<sup>[6][8]</sup> By inhibiting ROR $\gamma$ t, it is possible to suppress the Th17 inflammatory pathway.<sup>[6][11]</sup> **SR1555 hydrochloride** is a small molecule tool compound developed for this purpose, acting as a selective ROR $\gamma$ t inverse agonist.<sup>[12][13][14][15]</sup>

## Mechanism of Action of SR1555 Hydrochloride

**SR1555 hydrochloride** functions as a RORy inverse agonist.<sup>[12][14][15]</sup> Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of its target receptor. RORyt exhibits high basal activity, and SR1555 works by repressing this activity, leading to a decrease in the transcription of RORyt target genes, such as IL17a.<sup>[14][16]</sup>

The primary consequences of SR1555's interaction with RORyt are twofold:

- **Inhibition of Th17 Cell Differentiation and Function:** By suppressing RORyt activity, SR1555 inhibits the development of pro-inflammatory Th17 cells and blocks their production of IL-17.<sup>[12][14][15]</sup>
- **Promotion of T regulatory (Treg) Cells:** SR1555 has been shown to increase the frequency of anti-inflammatory T regulatory (Treg) cells, as evidenced by an increase in the expression of the Treg-specific transcription factor, Foxp3.<sup>[12][14]</sup> This dual activity—suppressing a pro-inflammatory cell type while promoting an anti-inflammatory one—makes it a valuable tool for autoimmune research.



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**Caption:** SR1555 HCl inhibits ROR $\gamma$ t, blocking the Th17 pathway and promoting the Treg pathway.

## Quantitative Data Summary

The efficacy and selectivity of **SR1555 hydrochloride** have been characterized through various in vitro assays. The following table summarizes the key quantitative metrics reported for this compound.

Parameter	Value	Assay Type	Target	Source
IC50	1 $\mu$ M	ROR $\gamma$ Ligand Displacement	Retinoic acid receptor-related orphan nuclear receptor $\gamma$ (ROR $\gamma$ )	<a href="#">[12]</a> <a href="#">[14]</a> <a href="#">[17]</a>
IC50	1.5 $\mu$ M	ROR $\gamma$ Inverse Agonist Activity	Retinoic acid receptor-related orphan nuclear receptor $\gamma$ (ROR $\gamma$ )	<a href="#">[18]</a> <a href="#">[19]</a>
Effect on Gene Expression	>70% inhibition	qPCR	Il17a gene in EL4 cells	<a href="#">[14]</a>
Effect on Treg Frequency	~2-fold increase	Flow Cytometry	Foxp3+ T cells in splenocyte culture	<a href="#">[14]</a>

## Experimental Protocols

Evaluating the activity of ROR $\gamma$ t modulators like SR1555 involves a series of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

### A. ROR $\gamma$ t Ligand Binding Assay (Competition)

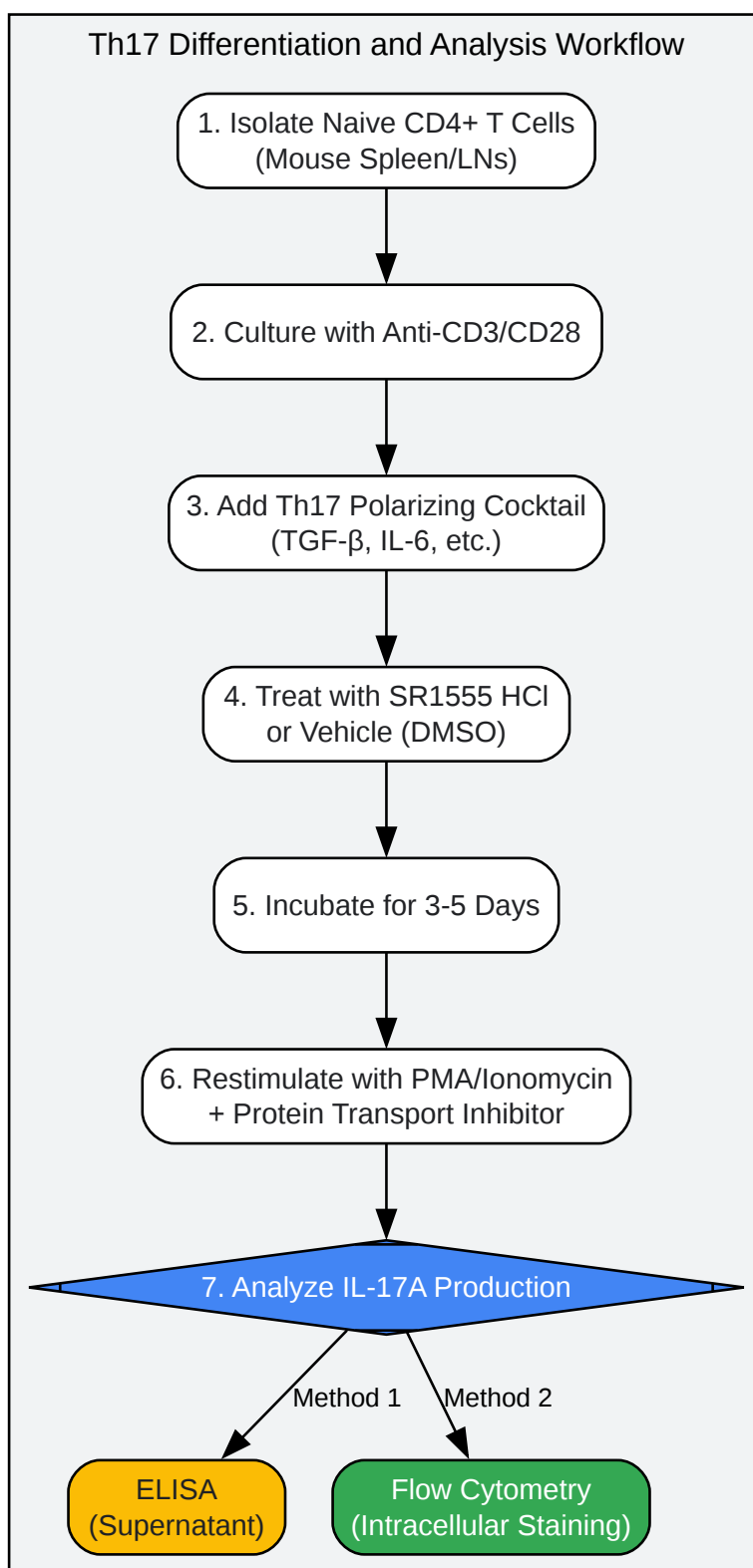
- Objective: To determine the affinity of SR1555 for the ROR $\gamma$ t ligand-binding domain (LBD) by measuring its ability to displace a known radiolabeled ligand.

- Methodology:
  - Reagents: Recombinant human RORyt LBD, a tritiated RORyt ligand (e.g., [3H]25-hydroxycholesterol or a synthetic ligand), **SR1555 hydrochloride**, scintillation fluid.
  - Procedure:
    - A constant concentration of recombinant RORyt LBD and the radiolabeled ligand are incubated together in a suitable buffer.
    - Increasing concentrations of SR1555 (or a vehicle control) are added to the mixture in a multi-well plate format.
    - The mixture is incubated to allow binding to reach equilibrium.
    - Bound and free radioligand are separated (e.g., via filtration).
    - The amount of bound radioligand is quantified using a scintillation counter.
  - Data Analysis: The concentration of SR1555 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by fitting the data to a dose-response curve.

## B. Th17 Cell Differentiation Assay

- Objective: To assess the effect of SR1555 on the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.
- Methodology:
  - Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
  - Culture Conditions: Culture the naive T cells on plates coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
  - Th17 Polarization: Add a "Th17-polarizing cocktail" to the culture medium, typically consisting of TGF- $\beta$ , IL-6, anti-IFN- $\gamma$ , and anti-IL-4 antibodies.

- Compound Treatment: Treat the cells with various concentrations of **SR1555 hydrochloride** or a DMSO vehicle control at the start of the culture.
- Incubation: Culture the cells for 3-5 days.
- Restimulation and Analysis:
  - Before analysis, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[\[20\]](#)  
[\[21\]](#)
  - Analyze IL-17A production via two methods:
    - ELISA: Measure the concentration of IL-17A in the culture supernatant.
    - Intracellular Flow Cytometry: Stain the cells for surface CD4 and intracellular IL-17A and IFN-γ to determine the percentage of Th17 cells (CD4+IL-17A+).
- Data Analysis: Compare the percentage of Th17 cells or the concentration of IL-17A in SR1555-treated cultures to the vehicle control.



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